7-[(2,2,2-trifluoroacetyl)amino]-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl 2-thiophenecarboxylate
Description
7-[(2,2,2-Trifluoroacetyl)amino]-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl 2-thiophenecarboxylate is a structurally complex molecule featuring a fused indeno-dioxole core, a trifluoroacetylated amino group at position 7, and a 2-thiophenecarboxylate ester at position 3. The indeno[5,6-d][1,3]dioxole scaffold is notable for its bicyclic framework, which combines aromatic and dioxolane rings, conferring rigidity and electronic diversity.
Properties
IUPAC Name |
[5-[(2,2,2-trifluoroacetyl)amino]-6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-7-yl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO5S/c18-17(19,20)16(23)21-10-6-11(26-15(22)14-2-1-3-27-14)9-5-13-12(4-8(9)10)24-7-25-13/h1-5,10-11H,6-7H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDFBEIBQHLALV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC3=C(C=C2C1OC(=O)C4=CC=CS4)OCO3)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-[(2,2,2-trifluoroacetyl)amino]-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl 2-thiophenecarboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups that contribute to its biological activity:
- Molecular Formula : C15H14F3N1O4S
- Molecular Weight : 357.33 g/mol
- CAS Number : 866131-64-8
The presence of the trifluoroacetyl group is particularly noteworthy as it may enhance the lipophilicity and biological interactions of the compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process often includes the formation of indeno[5,6-d][1,3]dioxole derivatives followed by acylation reactions to introduce the trifluoroacetyl moiety. Detailed synthetic pathways can be referenced from chemical databases and literature.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to this compound. For example:
- Cell Line Studies : In vitro assays have demonstrated that derivatives with similar structures exhibit significant antiproliferative effects against various cancer cell lines including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Apoptosis induction |
| A549 (Lung) | 8.3 | Cell cycle arrest |
Enzyme Inhibition
Research has also suggested that this compound may act as an inhibitor of specific enzymes involved in cancer progression:
- Dihydrofolate Reductase (DHFR) : While some fluorinated compounds showed inhibitory activity against DHFR, studies indicate that this particular compound does not inhibit DHFR but may affect other metabolic pathways involved in nucleotide synthesis.
Case Studies
-
Study on Antiproliferative Activity :
A recent study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various indeno[5,6-d][1,3]dioxole derivatives. Among these derivatives, those with trifluoroacetyl substitutions showed enhanced antiproliferative activity against MCF-7 and A549 cell lines compared to their non-fluorinated counterparts . -
Mechanistic Insights :
Another investigation focused on the mechanistic pathways activated by similar compounds revealed that they could induce oxidative stress leading to apoptosis in cancer cells. This was corroborated by increased levels of reactive oxygen species (ROS) observed in treated cells .
Comparison with Similar Compounds
(R)-5-Vinyl-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxole (Compound 7)
This compound shares the indeno-dioxole core but substitutes the trifluoroacetyl amino and thiophenecarboxylate groups with a vinyl moiety. Synthesized via Pd-catalyzed intramolecular allyl–aryl cross-coupling, its stereochemistry was resolved through tandem hydroboration/oxidation to yield (R)-2-(6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)ethanol. The absence of electronegative substituents (e.g., trifluoroacetyl) likely reduces metabolic stability compared to the target compound .
(E)-5-(7-Phenoxyheptadienyl)-7-(Trifluoromethyl)-5H-Indeno[5,6-d][1,3]dioxole (Compound 83)
This analog retains the indeno-dioxole scaffold and includes a trifluoromethyl group at position 5. However, the substituent at position 5 is a phenoxyheptadienyl chain rather than a thiophenecarboxylate. The trifluoromethyl group enhances lipophilicity, while the extended alkenyl chain may increase membrane permeability. Synthesized via LDA-mediated condensation and C18 chromatography, this compound highlights the versatility of indeno-dioxole derivatives in accommodating diverse functional groups .
Fluorinated Derivatives
4,5,6,7-Tetrafluoroindole
Although structurally distinct (indole vs. indeno-dioxole), this compound demonstrates the impact of fluorination on electronic properties. The tetrafluoro substitution increases electron deficiency, enhancing resistance to oxidative degradation. The trifluoroacetyl group in the target compound may similarly stabilize the molecule against enzymatic hydrolysis .
Pesticides with Trifluoro Substituents
Compounds like etaconazole and propiconazole () feature trifluoroethyl or trifluoromethyl groups, which improve agrochemical efficacy by resisting metabolic breakdown. The trifluoroacetyl group in the target compound may confer analogous stability, though its indeno-dioxole core differentiates it from triazole-based pesticides .
Sulfur-Containing Analogues
Thiophenecarboxylate vs. Thiazole Derivatives
The target compound’s 2-thiophenecarboxylate group contrasts with thiazole-containing molecules like N-((5-substituted-2-phenyl-1H-indol-3-yl)methylene)-4,5,6,7-tetrahydro-5,7-dimethylbenzo[d]thiazole-2-amine ().
Research Implications and Gaps
While the target compound’s structural features align with bioactive molecules (e.g., fluorinated agrochemicals, sulfur-containing therapeutics), direct pharmacological data are absent in the provided evidence. Future studies should explore:
- Synthetic routes for the target compound, leveraging Pd catalysis (as in ) or LDA-mediated methods ().
- Comparative bioactivity assays against fluorinated indeno-dioxole analogs (e.g., Compound 83) and thiophene derivatives.
- Metabolic stability studies to validate the trifluoroacetyl group’s role in enhancing half-life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
